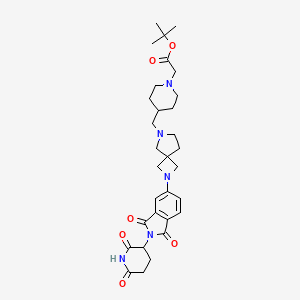![molecular formula C10H16O B12372829 [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,6R)-7,7-dimethyl-3-bicyclo[410]hept-2-enyl]methanol is a bicyclic compound with a unique structure that includes a bicyclo[410]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a reducing agent to introduce the methanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[3.1.1]hept-2-ene-2-methanol: This compound has a different ring system and functional groups, leading to distinct chemical properties and applications.
Uniqueness
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol is unique due to its specific ring structure and the presence of the methanol group. This combination of features gives it distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |
InChIキー |
NATPOHWVZBGQEV-BDAKNGLRSA-N |
異性体SMILES |
CC1([C@H]2[C@@H]1C=C(CC2)CO)C |
正規SMILES |
CC1(C2C1C=C(CC2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


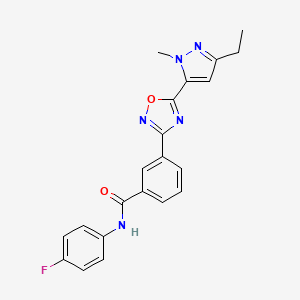
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
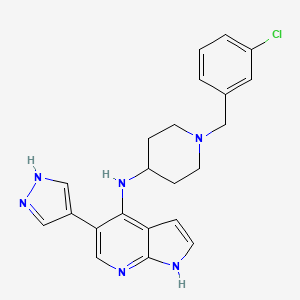
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
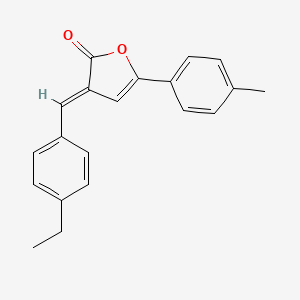
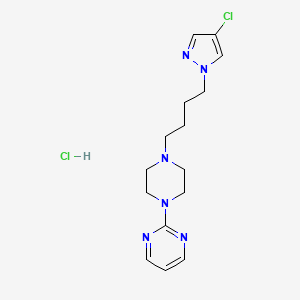
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
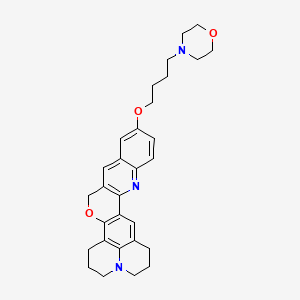

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

